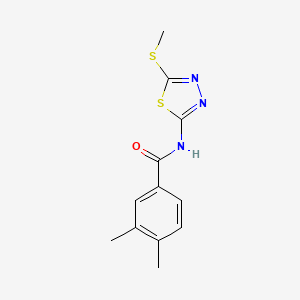

4-甲基-2-(邻甲苯基)噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazole derivatives, including compounds structurally similar to 4-Methyl-2-(o-tolyl)thiazole-5-carboxamide, are of significant interest in organic chemistry due to their diverse chemical activities and presence in compounds with varied biological activities. They have been extensively studied for their potential in creating pharmacologically active compounds, highlighting their importance in both synthetic and medicinal chemistry (Childers et al., 2013).

Synthesis Analysis

The regioselective synthesis of thiazole derivatives can be achieved through the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides, producing thiazole-5-carboxamides among other products. This method is noted for its wide-ranging isocyanide reactivity and rapid, catalyst-free reaction times, offering high yields and confirming the potential for synthesizing compounds with similar structures to 4-Methyl-2-(o-tolyl)thiazole-5-carboxamide (Singh et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of thiazole derivatives can be conducted through various spectroscopic and theoretical methods. For instance, detailed structural, electronic, and spectroscopic studies of similar compounds use density functional theory (DFT) and involve vibrational analysis via FT-IR and FT-Raman spectra, providing insights into the stability, molecular properties, and intermolecular interactions (Singh et al., 2019).

Chemical Reactions and Properties

Thiazole derivatives are synthesized through a variety of chemical reactions, including cyclizations and condensations. Their chemical properties, such as reactivity towards different chemical reagents and conditions, enable the creation of a vast array of compounds with diverse functionalities. The synthesis methods and resulting chemical properties depend significantly on the substituents and reaction conditions employed (Lingaraju et al., 2012).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, can be influenced by their molecular structure and substitution patterns. Analyzing these properties requires comprehensive experimental data, often obtained through methods like X-ray diffraction for crystal structure determination. Such analyses provide valuable information for understanding the behavior of these compounds under different physical conditions (Kumar et al., 2013).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including reactivity, stability, and interactions with other molecules, are central to their applications in synthetic chemistry. Studies on these compounds focus on their synthesis, reaction mechanisms, and potential as intermediates for further chemical transformations. The diverse reactivity patterns of thiazole derivatives underscore their utility in producing a wide range of chemical entities for various applications (Vaddula et al., 2016).

科学研究应用

合成和抗菌活性对4-甲基-2-(邻甲苯基)噻唑-5-甲酰胺衍生物的合成进行了广泛研究,因为它们具有显著的生物活性。一项研究报告了N-(4-(2-苄基噻唑-4-基)苯基)-2-苄基-4-甲基噻唑-5-甲酰胺衍生物的合成,证明它们对革兰氏阳性细菌如金黄色葡萄球菌和枯草杆菌,以及革兰氏阴性细菌如大肠杆菌和绿脓杆菌具有有效的抗菌活性(Mhaske et al., 2011)。

杀真菌应用噻唑-5-甲酰胺化合物还显示出有希望的杀真菌性能。研究合成了新型2-甲基-4-三氟甲基噻唑-5-甲酰胺,并证明了它们对褐帽根腐病菌的高抑制率,突显了它们在应对真菌感染中的潜力(Li Wei, 2012)。

抗癌潜力噻唑-5-甲酰胺骨架已被用于开发具有抗癌活性的化合物。研究合成了新型2-苯基-4-三氟甲基噻唑-5-甲酰胺衍生物,并评估了它们对各种细胞系的抗癌活性,确定了具有显著活性的特定化合物,并提出了癌症治疗的潜在途径(Wen-Xi Cai et al., 2016)。

缓蚀除了生物医学应用外,像4-甲基-2-(邻甲苯基)噻唑-5-甲酰胺这样的噻唑衍生物也被研究其缓蚀性能。研究表明,某些噻唑衍生物有效地抑制了在酸性溶液中对低碳钢的腐蚀,表明它们在工业应用中保护金属免受腐蚀的潜力(K. F. Khaled & M. Amin, 2009)。

未来方向

Thiazoles and their derivatives have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . Therefore, future research could focus on the synthesis and biological activity evaluation of “4-Methyl-2-(o-tolyl)thiazole-5-carboxamide” and its derivatives.

作用机制

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiviral, and antineoplastic drugs . These compounds often interact with various cellular targets, leading to their diverse biological activities .

Mode of Action

For instance, they can bind with high affinity to multiple receptors, leading to changes in cellular function . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic and nucleophilic substitution , which could be key to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . This can lead to a range of downstream effects, contributing to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .

属性

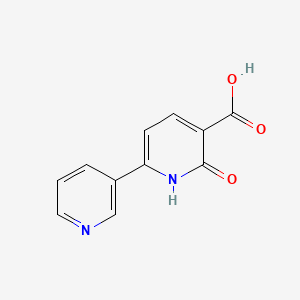

IUPAC Name |

4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-7-5-3-4-6-9(7)12-14-8(2)10(16-12)11(13)15/h3-6H,1-2H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSMZCHUYBSXQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2,3-Dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2490011.png)

![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)nicotinamide](/img/structure/B2490013.png)

![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490014.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2490016.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2490020.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2490024.png)

![N,5-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2490030.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)